

# Dithiazanine iodide ATP depletion measurement method

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## Compound Focus: Dithiazanine Iodide

CAS No.: 514-73-8

Cat. No.: S526335

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## Chemical Identity & Properties

The table below summarizes the fundamental identifiers and physical characteristics of **Dithiazanine iodide** [1] [2] [3].

Property	Details
CAS Number	514-73-8 [1] [2] [3]
Systematic IUPAC Name	3-Ethyl-2-[(1E,3E,5Z)-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium iodide [2]
Molecular Formula	C <sub>23</sub> H <sub>23</sub> IN <sub>2</sub> S <sub>2</sub> [1] [2]
Molecular Weight	518.48 g·mol <sup>-1</sup> (approx. 519.51 is also reported) [1] [2] [3]
Appearance	Green, needle-like crystals [2] [3]
Melting Point	Decomposes at 248.0 °C (478.4 °F) [2] [3]
Primary Historic Use	Veterinary anthelmintic (for dogs) [2]

## Safety Information & Handling

**Dithiazanine iodide** is a highly toxic compound and requires stringent safety precautions. The table below outlines its hazard classification and key safety measures [1] [2] [3].

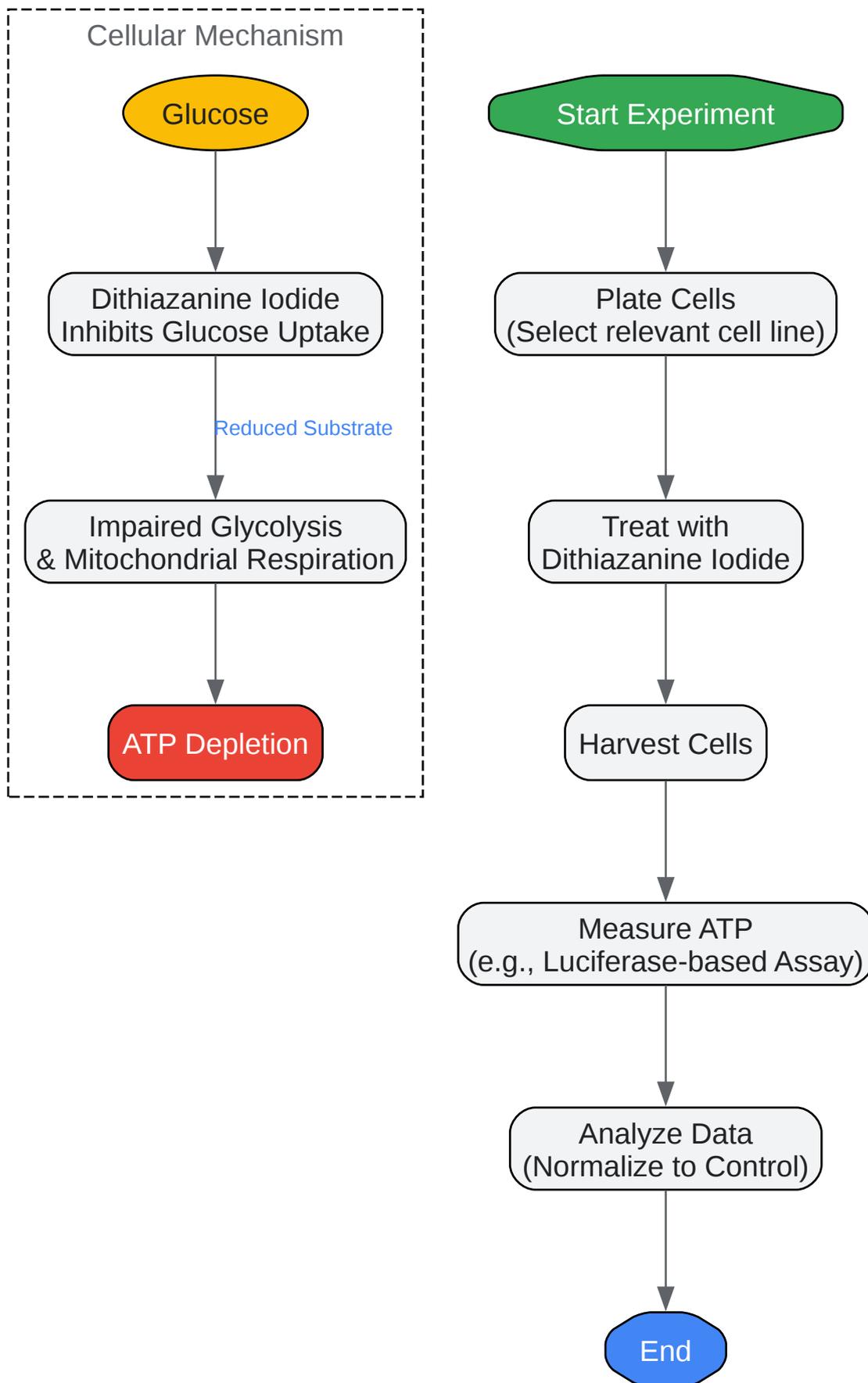
Aspect	Information
GHS Hazard Statements	H300: Fatal if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation [1] [2].
Precautionary Measures	P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405, P501 [1] [2].
UN Number	2811 [1] [3]
DOT Hazard Label	Poison [3]
Packing Group	II [1]
Estimated Human Lethal Dose	4–16 mg/kg by oral ingestion [2]
Health Hazard	Highly toxic by mouth; poisonous if swallowed or if dust is inhaled [3].
Recommended Personal Protective Equipment (PPE)	For emergency situations, wear a positive pressure, self-contained breathing apparatus (SCBA) and a fully-encapsulating, chemical-resistant suit [3].

## Proposed Mechanism & Experimental Workflow

The mechanism of **Dithiazanine iodide**'s toxicity is not fully elucidated, but it is believed to **interfere with cells' absorption of glucose** [2]. Since glucose is a primary substrate for cellular respiration (ATP production), inhibiting its uptake would logically lead to ATP depletion.

The following diagram illustrates this proposed mechanism and a general workflow for an ATP depletion assay. This protocol would need to be optimized and validated for specific cell models and experimental

conditions.



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**Diagram 1:** Proposed mechanism of **Dithiazanine iodide**-induced ATP depletion and the experimental workflow.

## Guidance for Protocol Development

Since a standard protocol is not available, you can adapt a general ATP measurement assay. Here is a detailed approach to guide your work:

- **Cell Culture and Plating:** Begin by culturing an appropriate cell line (e.g., a mammalian cell line sensitive to metabolic inhibitors). Plate the cells in a multi-well plate suitable for your assay (e.g., a 96-well white plate for luminescence reading) and allow them to adhere overnight [2].
- **Compound Preparation and Treatment:** Prepare a stock solution of **Dithiazanine iodide** in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration is non-toxic to cells (typically <0.1%). Based on the known high toxicity, treat cells with a range of concentrations. A preliminary viability assay (like an MTT test) is highly recommended to establish a non-lethal but effective concentration range for the ATP assay [2] [3].
- **ATP Measurement (Luminescent Assay):** The most common method uses a luciferase-based assay. Lyse the treated cells with a reagent containing luciferin and luciferase. The amount of light produced (measured as Relative Light Units, RLU) is directly proportional to the ATP concentration. Use a luminometer for detection. Always run a standard curve with known ATP concentrations for quantification.
- **Data Analysis and Normalization:** Normalize the ATP levels (RLU) from treated samples to those of untreated control cells (set to 100%). Express the data as "% of Control ATP Level". Include controls for cell viability and solvent effects. Statistical analysis (e.g., Student's t-test or ANOVA) should be performed to confirm the significance of the results.

## Key Considerations for Experimental Design

- **Solubility and Storage:** **Dithiazanine iodide** should be stored sealed, away from moisture and light, at 4°C [1].
- **Positive Control:** It is crucial to include a positive control known to deplete ATP, such as a mitochondrial uncoupler (e.g., CCCP) or an inhibitor of oxidative phosphorylation (e.g., Sodium Azide). This validates your experimental system.
- **Mechanistic Studies:** To strengthen the link to the proposed glucose uptake mechanism, you could design experiments that measure glucose uptake directly (e.g., using fluorescent glucose analogs like 2-NBDG) in parallel with ATP measurements.

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## References

1. 514-73-8 | Dithiazanine iodide [chemscene.com]
2. Dithiazanine iodide - Wikipedia [en.wikipedia.org]
3. DITHIAZANINE IODIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

To cite this document: Smolecule. [Dithiazanine iodide ATP depletion measurement method].

Smolecule, [2026]. [Online PDF]. Available at:

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